![molecular formula C25H44ClN5O4 B4303117 NONYL 2-[(4-CHLORO-6-{[2-(NONYLOXY)-2-OXOETHYL]AMINO}-1,3,5-TRIAZIN-2-YL)AMINO]ACETATE](/img/structure/B4303117.png)
NONYL 2-[(4-CHLORO-6-{[2-(NONYLOXY)-2-OXOETHYL]AMINO}-1,3,5-TRIAZIN-2-YL)AMINO]ACETATE
Overview
Description
Dinonyl 2,2’-[(6-chloro-1,3,5-triazine-2,4-diyl)diimino]diacetate is a chemical compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This compound, in particular, is characterized by the presence of a 6-chloro-1,3,5-triazine core, which is substituted with dinonyl and diimino groups, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dinonyl 2,2’-[(6-chloro-1,3,5-triazine-2,4-diyl)diimino]diacetate typically involves the reaction of cyanuric chloride with appropriate nucleophiles. The process begins with the substitution of the chlorine atoms in cyanuric chloride with dinonyl and diimino groups. This reaction is usually carried out under controlled conditions, such as low temperatures and the presence of a base to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Dinonyl 2,2’-[(6-chloro-1,3,5-triazine-2,4-diyl)diimino]diacetate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce oxidized triazine derivatives .
Scientific Research Applications
Dinonyl 2,2’-[(6-chloro-1,3,5-triazine-2,4-diyl)diimino]diacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the production of polymers, coatings, and other materials with specific properties.
Mechanism of Action
The mechanism of action of dinonyl 2,2’-[(6-chloro-1,3,5-triazine-2,4-diyl)diimino]diacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-1,3,5-triazine-2,4-diamine: A related compound with similar structural features but different substituents.
2-Chloro-4,6-diamino-1,3,5-triazine: Another triazine derivative with distinct chemical properties.
Uniqueness
Dinonyl 2,2’-[(6-chloro-1,3,5-triazine-2,4-diyl)diimino]diacetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
nonyl 2-[[4-chloro-6-[(2-nonoxy-2-oxoethyl)amino]-1,3,5-triazin-2-yl]amino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H44ClN5O4/c1-3-5-7-9-11-13-15-17-34-21(32)19-27-24-29-23(26)30-25(31-24)28-20-22(33)35-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3,(H2,27,28,29,30,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJPCHOFSNXCPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC(=O)CNC1=NC(=NC(=N1)Cl)NCC(=O)OCCCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H44ClN5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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